molecular formula C5H7NO2 B009540 (3-Methyl-1,2-oxazol-4-yl)methanol CAS No. 100367-83-7

(3-Methyl-1,2-oxazol-4-yl)methanol

Cat. No. B009540
CAS RN: 100367-83-7
M. Wt: 113.11 g/mol
InChI Key: IKGIRSAMZDRLHN-UHFFFAOYSA-N
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Description

“(3-Methyl-1,2-oxazol-4-yl)methanol” is a chemical compound with the CAS Number: 100367-83-7 . It has a molecular weight of 113.12 . The IUPAC name for this compound is (3-methyl-4-isoxazolyl)methanol . It is a liquid at room temperature .


Molecular Structure Analysis

The InChI code for “(3-Methyl-1,2-oxazol-4-yl)methanol” is 1S/C5H7NO2/c1-4-5(2-7)3-8-6-4/h3,7H,2H2,1H3 . This code provides a standard way to encode the compound’s structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

“(3-Methyl-1,2-oxazol-4-yl)methanol” is a liquid at room temperature . The storage temperature for this compound is 4°C .

Scientific Research Applications

Medicinal Chemistry

Oxazole, the core structure of “(3-Methyl-1,2-oxazol-4-yl)methanol”, is an important heterocyclic nucleus having a wide spectrum of biological activities . It has gained attention in recent times due to its increasing importance in the field of medicinal chemistry . The substitution pattern in oxazole derivatives plays a pivotal role in delineating the biological activities .

Antimicrobial Activity

Oxazole derivatives have shown significant antimicrobial activity . For example, a series of 2-[2-(2,6-dichloro-phenylamino)-phenyl methyl]-3-{4-[(substituted phenyl) amino]-1,3-oxazol-2-yl-}quinazolin-4(3H)ones were synthesized and examined for their antibacterial potential against S. aureus and S. pyogenes, P. aeruginosa and E. coli and C. albicans, A. niger and A. clavatus .

Anticancer Activity

Oxazole derivatives have also been associated with anticancer activity . For instance, compound 11 showed effective growth inhibition (IC 50 values) and also cytostatic activity, with IC 100 values for glioma (U251), ovarian (OVCAR-03), prostate (PC-3) and melanoma (UACC-62) human cell lines .

Antitubercular Activity

Oxazole derivatives have demonstrated antitubercular activity . This makes them potential candidates for the development of new antitubercular drugs.

Anti-inflammatory Activity

Oxazole derivatives have shown anti-inflammatory activity . This suggests their potential use in the treatment of inflammatory diseases.

Antidiabetic Activity

Oxazole derivatives have exhibited antidiabetic activity . This indicates their potential use in the management of diabetes.

Antiobesity Activity

Oxazole derivatives have shown antiobesity activity . This suggests their potential use in the treatment of obesity.

Antioxidant Activity

Oxazole derivatives have demonstrated antioxidant activity . This indicates their potential use in the management of oxidative stress-related conditions.

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

(3-methyl-1,2-oxazol-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO2/c1-4-5(2-7)3-8-6-4/h3,7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKGIRSAMZDRLHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC=C1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70634179
Record name (3-Methyl-1,2-oxazol-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70634179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Methyl-1,2-oxazol-4-yl)methanol

CAS RN

100367-83-7
Record name (3-Methyl-1,2-oxazol-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70634179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3-methyl-1,2-oxazol-4-yl)methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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